molecular formula C5H4BClFNO2 B1593250 2-Chloro-5-fluoropyridine-3-boronic acid CAS No. 913373-43-0

2-Chloro-5-fluoropyridine-3-boronic acid

Cat. No.: B1593250
CAS No.: 913373-43-0
M. Wt: 175.35 g/mol
InChI Key: DRMCJBKKTDFORC-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoropyridine-3-boronic acid is an organoboron compound with the molecular formula C5H4BClFNO2. It is a derivative of pyridine, where the boronic acid group is attached to the 3-position, and the chlorine and fluorine atoms are attached to the 2- and 5-positions, respectively. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Mechanism of Action

Target of Action

The primary target of 2-Chloro-5-fluoropyridine-3-boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction . The this compound, as an organoboron reagent, plays a crucial role in this process .

Mode of Action

In the Suzuki-Miyaura coupling reaction, this compound interacts with its targets through two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . In the transmetalation step, the organoboron group (from this compound) is transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, facilitated by this compound, affects the carbon-carbon bond formation pathway . This reaction allows for the formation of complex organic compounds through the creation of new carbon-carbon bonds . The downstream effects include the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

It’s known that the compound is stored at 2-8°c under an inert atmosphere . This suggests that the compound may have specific storage requirements to maintain its stability and efficacy.

Result of Action

The result of the action of this compound in the Suzuki-Miyaura coupling reaction is the formation of new carbon-carbon bonds . This enables the synthesis of complex organic compounds, contributing to various fields such as pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoropyridine-3-boronic acid typically involves the borylation of 2-chloro-5-fluoropyridine. One common method is the palladium-catalyzed cross-coupling reaction of 2-chloro-5-fluoropyridine with a boron reagent such as bis(pinacolato)diboron (B2Pin2) in the presence of a base like potassium acetate (KOAc) and a palladium catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using high-efficiency catalysts, continuous flow reactors, and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoropyridine-3-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-5-fluoropyridine-3-boronic acid is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

(2-chloro-5-fluoropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BClFNO2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMCJBKKTDFORC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1Cl)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647881
Record name (2-Chloro-5-fluoropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913373-43-0
Record name B-(2-Chloro-5-fluoro-3-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913373-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloro-5-fluoropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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